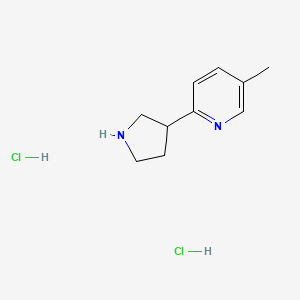

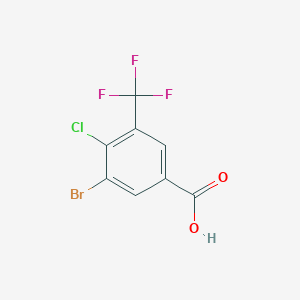

![molecular formula C22H19BrFN3O2 B2509383 N-(4-bromo-2-fluorophenyl)-11-imino-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide CAS No. 866346-60-3](/img/structure/B2509383.png)

N-(4-bromo-2-fluorophenyl)-11-imino-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a derivative of quinoline, which is a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse biological activities and have been studied for their potential use in medical imaging, particularly as radioligands for positron emission tomography (PET) to visualize peripheral benzodiazepine receptors (PBR) . The specific compound mentioned has a complex structure that includes a pyrano[2,3-f]pyrido[3,2,1-ij]quinoline moiety, suggesting it may have unique chemical and physical properties, as well as potential biological activity.

Synthesis Analysis

The synthesis of quinoline derivatives typically involves multi-step reactions that may include condensation, N-methylation, and other modifications to the quinoline core structure. For example, the synthesis of related quinoline-2-carboxamide derivatives involved N-methylation of desmethyl precursors with carbon-11 labeled methyl iodide or methyl triflate . Although the exact synthesis of the compound is not detailed in the provided papers, it is likely that similar synthetic strategies could be applied, with specific adaptations for the introduction of the pyrano and imino functional groups.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the presence of a quinoline core, which can be modified with various substituents that affect the molecule's properties and biological activity. The compound includes a bromo-fluorophenyl group and a hexahydro-1H-pyrano[2,3-f]pyrido moiety, which could influence its binding affinity to biological targets such as PBR. The presence of these groups may also affect the molecule's electronic distribution, stability, and ability to cross biological membranes.

Chemical Reactions Analysis

Quinoline derivatives can undergo a variety of chemical reactions, including N-methylation, as seen in the synthesis of radioligands for PBR imaging . The compound's functional groups, such as the carboxamide, may also participate in reactions like hydrogenolysis, as described in the synthesis of a fluorescent quinoline derivative . The bromo and fluoro substituents on the phenyl ring could potentially be involved in further chemical transformations, such as cross-coupling reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. The presence of a carboxamide group typically increases solubility in polar solvents, while the aromatic quinoline core may contribute to the compound's planarity and ability to stack in solid-state structures. The specific radioactivity and radiochemical purity of related quinoline-2-carboxamide derivatives have been reported to be high, which is crucial for their application in PET imaging . The compound's bromo and fluoro substituents are likely to affect its reactivity and could also influence its volatility and thermal stability.

科学的研究の応用

Synthesis and Chemical Properties

The research on quinolone derivatives and their synthetic pathways offers insights into the chemical properties and potential applications of related compounds. For example, studies on 2(1H)-Quinolone derivatives have explored synthetic access to Pyrano[3,2-c] Quinoline and 3-Substituted Quinoline derivatives, showcasing methods for preparing a range of quinolone-based compounds with potential biological activities (Elagamey et al., 2012). Such methodologies could be applied or adapted for the synthesis of N-(4-bromo-2-fluorophenyl)-11-imino-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide, providing a foundation for further exploration of its properties and applications.

Biological Applications

Research on similar compounds has identified a range of biological activities, including antimicrobial properties. For instance, the synthesis and antimicrobial activity of 5-hydroxymethyl-8-methyl-2-(N-arylimino)-pyrano[2,3-c]pyridine-3-(N-aryl)-carboxamides have been investigated, demonstrating significant activity against bacterial or fungal strains, which suggests potential applications in developing new antimicrobial agents (Zhuravel et al., 2005).

Pharmacological Potential

Further, compounds within this chemical family have shown promise in pharmacological research. For example, dihydropyridine-quinolone carboxamides have been identified as Toll-like receptor 2 (TLR2) agonists, indicating potential utility in vaccine adjuvant development (Hu et al., 2018). This highlights the broader applicability of quinolone derivatives in modulating immune responses, suggesting possible research avenues for N-(4-bromo-2-fluorophenyl)-11-imino-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide in similar contexts.

特性

IUPAC Name |

N-(4-bromo-2-fluorophenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19BrFN3O2/c23-14-5-6-18(17(24)11-14)26-22(28)16-10-13-9-12-3-1-7-27-8-2-4-15(19(12)27)20(13)29-21(16)25/h5-6,9-11,25H,1-4,7-8H2,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUNZGOJAEFGMAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C3C(=C4C(=C2)C=C(C(=N)O4)C(=O)NC5=C(C=C(C=C5)Br)F)CCCN3C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19BrFN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-bromo-2-fluorophenyl)-11-imino-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

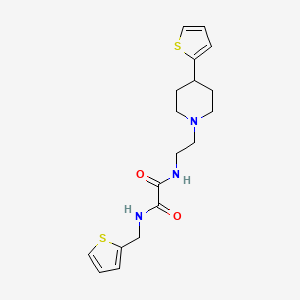

![7-Chloro-5-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-[3-(trifluoromethyl)phenyl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2509302.png)

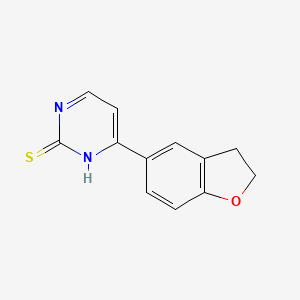

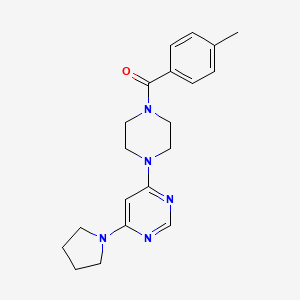

![4-[4-(Tert-butyl)phenyl]-4-oxo-2-piperidinobutanoic acid](/img/structure/B2509304.png)

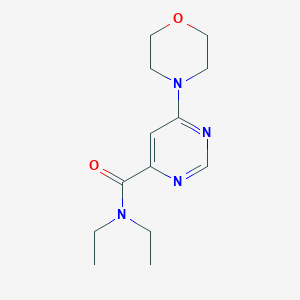

![Ethyl 2-(3-butyl-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]pur in-8-yl)acetate](/img/structure/B2509309.png)

![2-((4-(2-(1H-benzo[d]imidazol-1-yl)acetamido)but-2-yn-1-yl)oxy)benzamide](/img/structure/B2509312.png)

![4-[bis(2-methylpropyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2509315.png)

![2-Bromo-4-fluorobenzo[d]oxazole](/img/structure/B2509317.png)

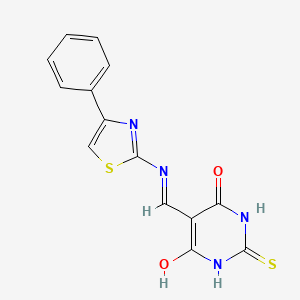

![2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-morpholinoethanone](/img/structure/B2509322.png)